molecular formula C7H7N3O B1526932 (3-Azidophenyl)methanol CAS No. 89937-85-9

(3-Azidophenyl)methanol

Cat. No. B1526932
CAS RN: 89937-85-9
M. Wt: 149.15 g/mol
InChI Key: BBWVHPYOSCPZGJ-UHFFFAOYSA-N
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Description

“(3-Azidophenyl)methanol” is likely a compound that contains an azide group (N3) attached to the third carbon of a phenyl ring, with a methanol group attached to the phenyl ring . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are used in many chemical reactions, particularly in organic synthesis .


Molecular Structure Analysis

The molecular structure would consist of a phenyl ring (a cyclic group of six carbon atoms) with an azide group attached to one of the carbons and a methanol group attached to the phenyl ring .


Chemical Reactions Analysis

Azides are known to participate in various chemical reactions. They can act as precursors to amines, react with phosphines to form amines, or undergo ‘click’ reactions (copper-catalyzed azide-alkyne cycloaddition) to form triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Azidophenyl)methanol” would depend on the characteristics of its functional groups. For instance, the presence of an azide group could make the compound reactive, while the methanol group could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Tris(4-azidophenyl)methanol as a Thiol Protecting Group

  • Application : Tris(4-azidophenyl)methanol, a multifunctional aryl azide, is used as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions via Staudinger reduction and is functionalized for materials chemistry applications (Qiu et al., 2023).

Methanol's Impact on Lipid Dynamics

  • Application : Methanol, as a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. It enhances the transfer and flip-flop kinetics of lipids, impacting bilayer composition and membrane-associated processes (Nguyen et al., 2019).

Catalytic Applications in Organic Synthesis

  • Application : Aryl azides, like those derived from (3-Azidophenyl)methanol, are utilized in organic synthesis, particularly in catalyzing cycloaddition reactions. Such reactions are key in developing new materials and pharmaceuticals (Ozcubukcu et al., 2009).

Methanol in Biological Conversion Processes

  • Application : Methanol serves as a substrate for the biological production of chemicals. Engineering E. coli to utilize methanol for converting it into metabolites demonstrates methanol's potential as a feedstock in biotechnological processes (Whitaker et al., 2017).

Safety And Hazards

The safety and hazards of “(3-Azidophenyl)methanol” would depend on its specific properties. Generally, azides are considered to be potentially explosive and should be handled with care .

Future Directions

The use of azides in organic synthesis is a well-established field with potential for future exploration. They could be used in the development of new synthetic methodologies, in the synthesis of complex molecules, or in the creation of materials with novel properties .

properties

IUPAC Name

(3-azidophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWVHPYOSCPZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidophenyl)methanol

CAS RN

89937-85-9
Record name (3-azidophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Althagafi - 2012 - orca.cardiff.ac.uk
This thesis presents the design, synthesis and physical studies of new structurally-varied cationic oligoheteroaromatic DNA binders in six chapters. Chapter 1 introduces DNA and its …
Number of citations: 1 orca.cardiff.ac.uk
M Hashimoto, T Yoshida, ZP Tachrim, Y Sakihama… - …, 2017 - academia.edu
Supporting Information SYNTHESIS OF PHOTOPHORE AND FLUOROPHORE MODIFIED O-BENZYLSERINE DERIVATIVES Makoto Hashimoto,* Takuma Yos Page 1 Supporting …
Number of citations: 2 www.academia.edu

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